N-(2-Fluorophenyl) cinnamamide
Overview
Description
N-(2-Fluorophenyl) cinnamamide is an organic compound characterized by its molecular formula C14H11FNO It is a derivative of cinnamic acid where a fluorophenyl group is attached to the nitrogen atom of the amide group
Synthetic Routes and Reaction Conditions:
From Cinnamic Acid and 2-Fluoroaniline:
Reaction: The primary method involves the reaction of cinnamic acid with 2-fluoroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Yield: The yield of this compound can vary depending on the purity of the starting materials and reaction conditions.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance production efficiency and ensure consistent product quality.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation:
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Products: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Products: Reduction reactions can produce amines or other reduced derivatives.
Substitution:
Reagents: Various nucleophiles and electrophiles can be used to substitute the fluorine atom or other functional groups in the compound.
Products: Substitution reactions can yield a wide range of derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has shown biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-Fluorophenyl) cinnamamide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or other cellular processes.
Comparison with Similar Compounds
N-(2-Fluorophenyl) cinnamamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other fluorinated cinnamamides, such as N-(3-fluorophenyl) cinnamamide and N-(4-fluorophenyl) cinnamamide.
Uniqueness: The position of the fluorine atom on the phenyl ring can significantly affect the compound's biological activity and chemical properties.
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Properties
IUPAC Name |
N-(2-fluorophenyl)-3-phenylprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAVMCPSQILRPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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